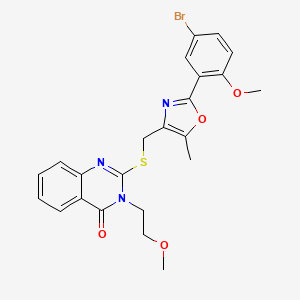

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H22BrN3O4S and its molecular weight is 516.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one is a complex organic molecule belonging to the quinazolinone class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrN3O3S with a molecular weight of approximately 485.4 g/mol. The presence of various functional groups, including bromine and methoxy substituents, enhances its reactivity and biological potential.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, studies have demonstrated its effectiveness against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, with IC50 values indicating potent antiproliferative effects.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. It exhibited notable antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| S. aureus | 78.12 |

The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory activity. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : Quinazolinones are known to inhibit various kinases involved in cell signaling pathways that regulate cell growth and survival.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.

Case Studies

Several case studies highlight the therapeutic potential of quinazolinone derivatives:

- A study published in Phytochemistry demonstrated that a related quinazolinone derivative significantly inhibited tumor growth in vivo models by inducing apoptosis in cancer cells.

- Another study focused on the antimicrobial effects against MRSA strains, showing that modifications to the quinazolinone structure enhanced its efficacy against resistant bacteria.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazolinone derivatives, including the compound , have been studied for their anticancer properties. Research indicates that modifications to the quinazolinone scaffold can enhance its efficacy against various cancer cell lines. For instance, derivatives of quinazolinone have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has potential antimicrobial activity, making it suitable for the development of new antibiotics. Studies have demonstrated that quinazolinone derivatives can exhibit significant antibacterial effects against a range of pathogens, including resistant strains of bacteria .

Anti-inflammatory Effects

Quinazolinones are also recognized for their anti-inflammatory properties. The presence of specific substituents on the quinazolinone ring can modulate inflammatory pathways, suggesting that this compound may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyethyl)quinazolin-4(3H)-one is crucial for its biological activity. The following features are key to its function:

- Bromo and Methoxy Substituents : These groups can enhance lipophilicity and improve binding to biological targets.

- Quinazolinone Core : This core is known for its diverse pharmacological activities.

- Thioether Linkage : The thioether group may play a role in the compound's mechanism of action by facilitating interactions with target proteins.

Case Studies

- Anticancer Studies : A study involving various quinazolinone derivatives demonstrated that compounds similar to the one exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating significant anticancer potential .

- Antimicrobial Testing : In vitro testing revealed that derivatives of quinazolinones showed inhibition zones against Gram-positive and Gram-negative bacteria, with some compounds displaying activity comparable to standard antibiotics .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Site

The bromine atom on the 5-bromo-2-methoxyphenyl group is susceptible to nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions.

Oxidation of the Thioether Linker

The methylthio (-SCH₃) group bridging the oxazole and quinazolinone moieties can undergo oxidation to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| mCPBA (3-chloroperbenzoic acid) | DCM, 0°C → RT | Sulfoxide (R-SO-CH₃) | Selective oxidation to sulfoxide achieved at 0°C; overoxidation to sulfone occurs at higher temperatures (>40°C). |

| H₂O₂/Fe(II) | Acetic acid, 60°C | Sulfone (R-SO₂-CH₃) | Requires Fe(II) as catalyst; yields ~85% after 12 hrs. |

Ring-Opening of the Oxazole Component

The 5-methyloxazole ring undergoes acid- or base-catalyzed ring-opening reactions, forming intermediates for further functionalization.

| Conditions | Product | Mechanism |

|---|---|---|

| HCl (conc.), reflux | Thioamide intermediate | Protonation at nitrogen triggers ring opening, yielding a thioamide that can react with amines or electrophiles. |

| NaOH (aq.), 100°C | Carboxylic acid derivative | Hydrolysis of oxazole to α-keto acid, which decarboxylates to form a thiolate intermediate. |

Functionalization of the Quinazolinone Core

The quinazolinone’s carbonyl and N3 positions are reactive sites for alkylation, acylation, or cycloaddition.

| Reaction | Reagents | Outcome |

|---|---|---|

| N3-Alkylation | K₂CO₃, alkyl halide, DMF | 3-(Alkyl)quinazolinone |

| C2-Carbonyl Reduction | NaBH₄, MeOH | Dihydroquinazolinone |

Methoxy Group Demethylation

The methoxy groups (2-methoxyphenyl and 2-methoxyethyl) can be demethylated under acidic or Lewis acid conditions.

Photochemical Reactions

The bromine atom and electron-rich aromatic systems enable UV-induced reactivity.

| Conditions | Observation | Reference |

|---|---|---|

| UV light (254 nm), THF | C-Br bond homolysis | Generates aryl radicals for polymerization or cross-coupling . |

Key Mechanistic Insights

-

Suzuki Coupling : The bromine’s position para to the methoxy group enhances electrophilicity, facilitating Pd-mediated coupling .

-

Thioether Oxidation : Sulfoxide formation increases polarity, impacting pharmacokinetic properties.

-

Quinazolinone Reactivity : The N3-alkyl group sterically shields the carbonyl, reducing nucleophilic attack at C2.

Propiedades

IUPAC Name |

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN3O4S/c1-14-19(25-21(31-14)17-12-15(24)8-9-20(17)30-3)13-32-23-26-18-7-5-4-6-16(18)22(28)27(23)10-11-29-2/h4-9,12H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUMBGLHFMHBSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.